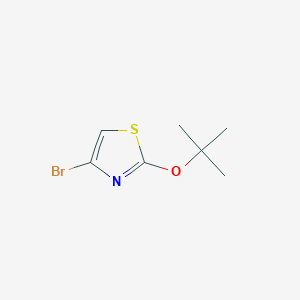
2-(Tert-butoxy)-4-bromothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-4-bromothiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The tert-butoxy group is a bulky substituent that can influence the reactivity and properties of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent like dichloromethane, followed by the addition of tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of 2-(Tert-butoxy)-4-bromothiazole may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the thiazole ring in a controlled manner . This method offers advantages such as better temperature control, reduced reaction times, and improved safety.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-4-bromothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Deprotection: The tert-butoxy group can be removed under acidic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Deprotected Products: Hydroxyl derivatives after removal of the tert-butoxy group.
Scientific Research Applications
2-(Tert-butoxy)-4-bromothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-4-bromothiazole involves its interaction with molecular targets through its functional groups. The bromine atom and the tert-butoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The thiazole ring can interact with biological targets, potentially inhibiting enzymes or modulating protein functions .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxy)-4-chlorothiazole: Similar structure but with a chlorine atom instead of bromine.
2-(Tert-butoxy)-4-fluorothiazole: Contains a fluorine atom, leading to different reactivity and properties.
2-(Tert-butoxy)-4-iodothiazole: Iodine substitution, which can affect the compound’s stability and reactivity.
Uniqueness
2-(Tert-butoxy)-4-bromothiazole is unique due to the combination of the bulky tert-butoxy group and the bromine atom, which can influence its reactivity and interactions. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
939986-63-7 |
|---|---|
Molecular Formula |
C7H10BrNOS |
Molecular Weight |
236.13 g/mol |
IUPAC Name |
4-bromo-2-[(2-methylpropan-2-yl)oxy]-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNOS/c1-7(2,3)10-6-9-5(8)4-11-6/h4H,1-3H3 |
InChI Key |
AFIVHADPWRYLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


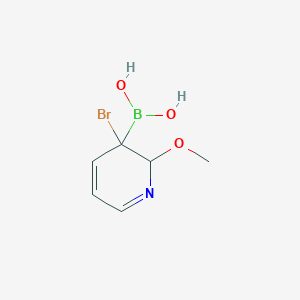
![5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one](/img/structure/B14118147.png)
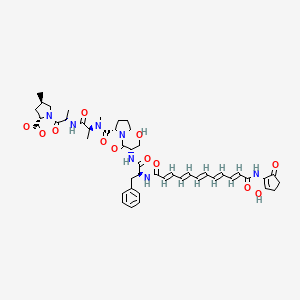

![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
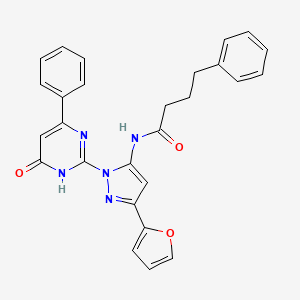

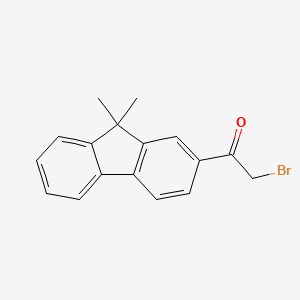
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)
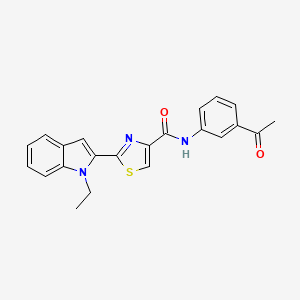

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118218.png)

